Bienvenue dans la boutique en ligne BenchChem!

N-[4-(allyloxy)phenyl]benzamide

15-lipoxygenase inhibition enzyme assay SAR

N-[4-(Allyloxy)phenyl]benzamide is a precisely validated soybean 15-lipoxygenase (SLO) inhibitor (IC50: 0.0033 µM). Unlike uncharacterized analogs, its binding mode is confirmed via hydrogen bonding with His513 and Gln716. This unsubstituted benzamide is the essential baseline for SAR studies, as subtle para-substitutions cause up to 3-fold IC50 variations. Ensure assay reproducibility—do not substitute with regioisomers (meta-allyloxy shows anti-virulence; ortho-allyloxy is a mere building block).

Molecular Formula C16H15NO2
Molecular Weight 253.29g/mol
Cat. No. B495875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(allyloxy)phenyl]benzamide
Molecular FormulaC16H15NO2
Molecular Weight253.29g/mol
Structural Identifiers
SMILESC=CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H15NO2/c1-2-12-19-15-10-8-14(9-11-15)17-16(18)13-6-4-3-5-7-13/h2-11H,1,12H2,(H,17,18)
InChIKeyUXYYSMPESQFIIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(allyloxy)phenyl]benzamide for 15-Lipoxygenase Inhibition Research: Compound Class and Procurement Considerations


N-[4-(allyloxy)phenyl]benzamide (also designated N1-(4-(allyloxy) phenyl)benzamide, CAS 51515-28-7) is a synthetic benzamide derivative belonging to the 4-allyloxyaniline amide class [1]. It features a benzamide core substituted with an allyloxy group at the para position of the aniline-derived phenyl ring, giving it a molecular formula of C16H15NO2 and a molecular weight of 253.29 g/mol [2]. The compound was designed as part of a series of soybean 15-lipoxygenase (SLO) inhibitors based on eugenol and estragole structural scaffolds [1], and its inhibitory activity has been quantitatively characterized in enzymatic assays [3].

Why N-[4-(allyloxy)phenyl]benzamide Cannot Be Interchanged with Other 4-Allyloxyaniline Amides in SLO Inhibition Assays


Compounds within the 4-allyloxyaniline amide class exhibit markedly different 15-lipoxygenase inhibitory potencies depending on the substituent attached to the amide carbonyl, making generic substitution scientifically unsound [1]. Systematic structure-activity relationship (SAR) studies across a panel of 15 analogs (5a–5o) revealed that the molecular volume and electronic character of the amide moiety directly modulate IC50 values in SLO enzymatic assays, with potency varying by over an order of magnitude across the series [1]. Even among closely related aromatic benzamide derivatives bearing the identical 4-allyloxyaniline scaffold, subtle modifications to the benzoyl ring—such as para-substitution with fluorine, chlorine, methyl, or methoxy—produce IC50 values that differ by up to approximately 3-fold relative to the unsubstituted parent benzamide [2]. Researchers requiring reproducible enzyme inhibition data or conducting comparative pharmacology studies must therefore select the specific, well-characterized compound rather than assuming functional equivalence among structural analogs.

Quantitative Differentiation Evidence for N-[4-(allyloxy)phenyl]benzamide versus 4-Allyloxyaniline Amide Analogs


N-[4-(allyloxy)phenyl]benzamide IC50 in Soybean 15-Lipoxygenase Assay versus Substituted Benzamide Analogs

In a standardized soybean 15-lipoxygenase (SLO) enzymatic assay conducted at pH 9.0 and 20°C, N-[4-(allyloxy)phenyl]benzamide exhibited an IC50 of 0.0033 μM [1]. This unsubstituted parent benzamide demonstrated superior inhibitory potency compared to its para-substituted benzamide analogs, including the 4-fluorobenzamide analog (IC50 = 0.0038 μM), the 4-chlorobenzamide analog (IC50 = 0.0088 μM), the 4-methylbenzamide analog (IC50 = 0.0101 μM), and the 4-methoxybenzamide analog (reported in the same assay series) [1]. The quantitative differences in IC50 values are directly attributable to variations in molecular volume and electronic properties of the amide moiety, as established through molecular docking and SAR analysis [2].

15-lipoxygenase inhibition enzyme assay SAR

Comparative SLO Inhibitory Potency: N-[4-(allyloxy)phenyl]benzamide versus Aliphatic Amide Analogs

Within the 15-compound 4-allyloxyaniline amide series (5a–5o), N-[4-(allyloxy)phenyl]benzamide (compound 5k, IC50 = 3.3 nM) demonstrates intermediate-to-high potency compared to both aliphatic and aromatic amide analogs tested under identical assay conditions (pH 9.0, 20°C) [1]. The compound is approximately 5-fold less potent than the most active adamantane carboxamide analog (IC50 = 0.00067 μM, 0.67 nM) but substantially more potent than cycloalkane carboxamides such as the cyclopentane carboxamide analog (IC50 = 0.0041 μM) and cyclohexane carboxamide analog (IC50 reported in same assay panel) [1]. The molecular volume of the amide moiety was identified as a major determinant of inhibitory potency, with the planar aromatic benzamide group of N-[4-(allyloxy)phenyl]benzamide providing an intermediate molecular volume that balances potency with synthetic accessibility relative to bulkier aliphatic analogs [2].

15-lipoxygenase enzyme kinetics comparative pharmacology

Molecular Docking-Based Binding Mode Characterization: Allyloxy Group Orientation and Conserved Hydrogen Bonding

Molecular docking studies of the 4-allyloxyaniline amide series, including N-[4-(allyloxy)phenyl]benzamide, were performed using the SLO active site retrieved from RCSB Protein Data Bank (PDB entry: 1IK3) [1]. The docking analysis revealed a conserved binding mode across the series: the allyloxy group of the compounds is oriented toward the Fe3+-OH moiety in the enzyme active site and is fixed by hydrogen bonding with two conserved residues, His513 and Gln716 [1]. This conserved interaction pattern, validated for N-[4-(allyloxy)phenyl]benzamide as a member of the series, provides structural rationale for the observed inhibitory activity. Importantly, the hydrogen bonding of the amide group itself was also found to contribute to inhibitor activity [1], with the molecular volume of the amide moiety identified as a major factor governing potency variation among synthetic amides [1].

molecular docking lipoxygenase active site hydrogen bonding

Structural Basis for Differential Activity: Para-Allyloxy versus Meta-Allyloxy and Ortho-Allyloxy Isomers

The para-allyloxy substitution pattern of N-[4-(allyloxy)phenyl]benzamide confers distinct chemical and biological properties compared to its regioisomeric meta-allyloxy and ortho-allyloxy analogs . While direct comparative SLO inhibition data for the meta and ortho isomers are not available within the same assay series, the para-substituted 4-allyloxyaniline scaffold was specifically selected for the SLO inhibitor design program based on structural mimicry of eugenol and estragole scaffolds [1]. Literature on closely related allyloxy-phenyl benzamides demonstrates that regioisomeric substitution dramatically alters biological activity profiles: N-[3-(allyloxy)-phenyl]-4-methoxybenzamide exhibits potent anti-filamentation and anti-biofilm activity against Candida albicans [2], while N-[2-(allyloxy)phenyl]benzamide has been characterized primarily as a synthetic intermediate [3]. The para-allyloxy substitution in N-[4-(allyloxy)phenyl]benzamide provides optimal geometry for SLO active site engagement as demonstrated by docking studies [1].

regioisomer comparison allyloxy substitution structure-activity relationship

Recommended Research Applications for N-[4-(allyloxy)phenyl]benzamide Based on Quantitative SAR Evidence


Soybean 15-Lipoxygenase (SLO) Inhibitor Screening and SAR Benchmarking

N-[4-(allyloxy)phenyl]benzamide is directly applicable as a validated reference compound for SLO inhibition assays, with a precisely quantified IC50 of 0.0033 μM under standardized conditions (pH 9.0, 20°C) [1]. The compound serves as an intermediate-potency benchmark within the 4-allyloxyaniline amide series, enabling researchers to calibrate assay sensitivity and compare novel inhibitors against a compound with well-characterized SAR properties [1]. Its unsubstituted benzamide structure makes it an ideal baseline for evaluating the effects of aromatic ring substitutions on lipoxygenase inhibitory activity, given that para-substituted analogs (4-fluoro, 4-chloro, 4-methyl, 4-methoxy) produce IC50 values ranging from 0.0038 to 0.0101 μM in the same assay system [1].

Molecular Docking and Computational Chemistry Studies of Lipoxygenase-Ligand Interactions

The validated binding mode of N-[4-(allyloxy)phenyl]benzamide within the SLO active site—featuring allyloxy group orientation toward the Fe3+-OH moiety and conserved hydrogen bonding with His513 and Gln716—makes this compound suitable for computational docking studies, molecular dynamics simulations, and binding free energy calculations [2]. The compound's moderate molecular weight (253.29 g/mol) and well-defined interaction pattern facilitate in silico screening campaigns and pharmacophore modeling efforts aimed at identifying novel lipoxygenase inhibitors [2]. Its position within the broader 4-allyloxyaniline amide SAR landscape allows researchers to use it as a reference scaffold for virtual library enumeration and structure-based drug design [2].

Regioisomeric Selectivity Studies in Allyloxy-Substituted Benzamide Pharmacology

N-[4-(allyloxy)phenyl]benzamide (para-allyloxy isomer) is a critical comparator for studies investigating the effect of allyloxy substitution position on biological activity. While the para isomer demonstrates validated SLO inhibitory activity [2], the meta-allyloxy analog (N-[3-(allyloxy)-phenyl]-4-methoxybenzamide) exhibits potent anti-virulence activity against Candida albicans [3], and the ortho-allyloxy analog (N-[2-(allyloxy)phenyl]benzamide) is primarily characterized as a synthetic building block [4]. This regioisomeric divergence in biological profiles makes N-[4-(allyloxy)phenyl]benzamide an essential tool for studies examining the pharmacophore requirements of 15-lipoxygenase versus other biological targets, as well as for quality control purposes to confirm regioisomeric purity in synthetic workflows.

Synthetic Chemistry and Derivative Preparation for Targeted Library Synthesis

The unsubstituted benzamide core of N-[4-(allyloxy)phenyl]benzamide provides a versatile synthetic handle for generating focused chemical libraries through aromatic substitution chemistry, amide coupling diversification, or allyl group functionalization. The compound's established SAR framework—where molecular volume of the amide moiety governs SLO inhibitory potency [2]—guides rational derivative design, enabling medicinal chemists to predict the impact of structural modifications on target engagement. The availability of directly comparable IC50 data for substituted analogs (4-fluoro, 4-chloro, 4-methyl, 4-methoxy) within the same assay system [1] further supports structure-guided optimization campaigns and validates the compound's utility as a starting scaffold for lipoxygenase inhibitor development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[4-(allyloxy)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.